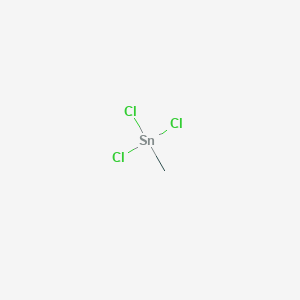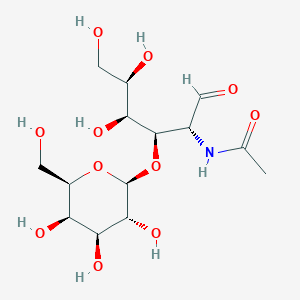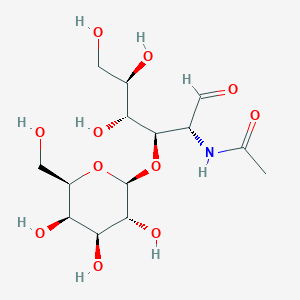
W-9 hydrochloride
概要
説明
科学的研究の応用
W-9 hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a calmodulin inhibitor in biochemical assays.
Biology: Employed in studies involving calcium signaling pathways and calmodulin-dependent processes.
Medicine: Investigated for its potential therapeutic effects in diseases involving calmodulin dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
作用機序
W-9 hydrochloride exerts its effects by binding to calmodulin, thereby inhibiting its interaction with target proteins. This inhibition disrupts calcium signaling pathways, leading to altered cellular functions. The compound specifically targets the calmodulin-binding domain, preventing the activation of calmodulin-dependent enzymes .
生化学分析
Biochemical Properties
W-9 hydrochloride is known to interact with calmodulin, a protein that plays a key role in calcium signaling within cells. The interaction between this compound and calmodulin can influence various biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are primarily due to its role as a calmodulin antagonist. By inhibiting calmodulin, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to calmodulin, thereby inhibiting the activity of this protein. This can lead to changes in gene expression and enzyme activity within the cell.
Metabolic Pathways
It is known to interact with calmodulin, which is involved in various metabolic processes. Detailed information on specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is currently lacking.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of W-9 hydrochloride involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
W-9 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
類似化合物との比較
Similar Compounds
W-5 hydrochloride: Another calmodulin antagonist with a similar structure but different potency.
W-7 hydrochloride: Known for its ability to inhibit calmodulin-dependent myosin light chain kinase.
KN-93 phosphate: A selective inhibitor of calmodulin-dependent kinase II
Uniqueness
W-9 hydrochloride is unique due to its specific binding affinity for calmodulin and its ability to inhibit a broad range of calmodulin-dependent processes. This makes it a valuable tool in research focused on calcium signaling and related cellular mechanisms .
特性
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWDLQXTCSKXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656944 | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69762-85-2 | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















